2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
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Overview
Description
The compound “2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone” is a complex organic molecule. It contains a cyclopropyl group, an azetidine ring, and a pyridine ring. The azetidine ring is a four-membered cyclic amine, and the pyridine ring is a six-membered ring with one nitrogen atom . The compound also contains an ether linkage (indicated by the ‘yloxy’ part of the name), connecting the pyridine and azetidine rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and pyridine rings, along with the cyclopropyl group . The ether linkage would provide some polarity to the molecule, and the nitrogen in the azetidine and pyridine rings could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The ether linkage might be susceptible to cleavage under acidic or basic conditions. The azetidine ring, being a strained four-membered ring, might be reactive towards ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an ether linkage and a nitrogen-containing ring could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Biological Evaluation
- Antidepressant and Nootropic Agents : A study discusses the synthesis of N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. Compounds with 2,5-dimethoxy and para nitro substitutions on the aryl ring demonstrated significant antidepressant and nootropic activities. The 2-azetidinone skeleton is highlighted for its potential as a CNS active agent, suggesting its utility in developing potent CNS active agents for therapeutic use (Thomas et al., 2016).
Chemical Synthesis and Reactivity
Reactivity with s-Tetrazines : A novel three-component reaction leading to 1-α-(pyridyl-2-[1,2,4]triazolyl)-2-alkyl-ethanones utilizing monosubstituted 3,3-difluorocyclopropenes, s-tetrazines, and (benzo)pyridines was discovered. This research opens pathways for functionalizing simple pyridines at the α-position under mild conditions, showing high functional group tolerance and providing insights into azaphilic [4+2]-cycloaddition mechanisms (Nechaev et al., 2020).
Pyridine Synthesis : A proposed method for forming pyridines by heating azabicyclo[3.2.0]hept-2-en-4-ones in toluene, involving a 3-azacyclopentadienone intermediate, was detailed. This process parallels the synthesis of benzenes from cyclopentadienones, providing a novel route for synthesizing pyridines from cyclopropenones and 1-azetines (Hemming et al., 2011).
Anticancer Activity
- Cytotoxicity Evaluation : Pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Some compounds exhibited moderate to good cytotoxicity, showing potential as anticancer agents. The research emphasizes the synthesis of bio-active heterocyclic analogues for potential therapeutic applications (Alam et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Related compounds have been shown to have significant effects on cellular processes .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can significantly affect the action of a compound .
Properties
IUPAC Name |
2-cyclopropyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(6-10-3-4-10)15-8-12(9-15)17-11-2-1-5-14-7-11/h1-2,5,7,10,12H,3-4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREVALVJFYBEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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